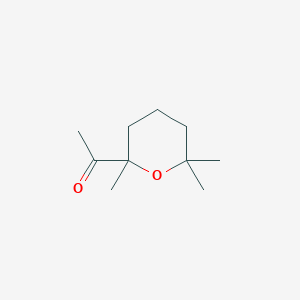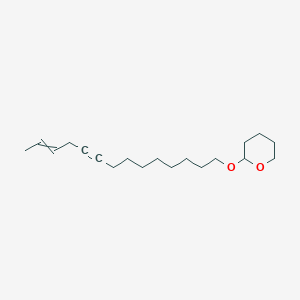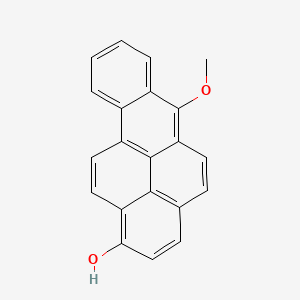
6-Methoxybenzo(a)pyren-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxybenzo(a)pyren-1-ol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a methoxy group (-OCH3) at the 6th position and a hydroxyl group (-OH) at the 1st position on the benzo(a)pyrene structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the molecule, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzo(a)pyren-1-ol typically involves multi-step organic reactions starting from simpler aromatic compounds. One common method involves the initial formation of benzo(a)pyrene, followed by selective functionalization to introduce the methoxy and hydroxyl groups. For instance, the synthesis may start with phenanthrene-9-carbaldehyde, which undergoes a series of reactions including Knoevenagel condensation, catalytic reduction, cyclization, and dehydrogenation .
Industrial Production Methods: Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxybenzo(a)pyren-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium hydroxide (NaOH) under basic conditions.
Major Products: The major products depend on the specific reaction conditions but can include various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
6-Methoxybenzo(a)pyren-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Investigated for its potential role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of materials with unique electronic and photophysical properties
Mécanisme D'action
The mechanism of action of 6-Methoxybenzo(a)pyren-1-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenic effects. Additionally, it can interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Benzo(a)pyrene: The parent compound, lacking the methoxy and hydroxyl groups.
6-Hydroxybenzo(a)pyrene: Similar structure but with a hydroxyl group instead of a methoxy group at the 6th position.
1-Methoxybenzo(a)pyrene: Similar structure but with a methoxy group at the 1st position instead of the hydroxyl group.
Uniqueness: 6-Methoxybenzo(a)pyren-1-ol is unique due to the specific positioning of the methoxy and hydroxyl groups, which influence its reactivity and interactions with other molecules. This distinct arrangement can lead to different biological and chemical properties compared to its analogs .
Propriétés
Numéro CAS |
74192-57-7 |
|---|---|
Formule moléculaire |
C21H14O2 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
6-methoxybenzo[a]pyren-1-ol |
InChI |
InChI=1S/C21H14O2/c1-23-21-15-5-3-2-4-13(15)14-9-10-16-18(22)11-7-12-6-8-17(21)20(14)19(12)16/h2-11,22H,1H3 |
Clé InChI |
PDXXUTPLRGAPEL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)O)C5=CC=CC=C51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


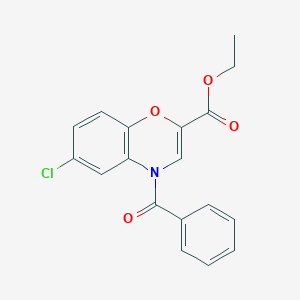


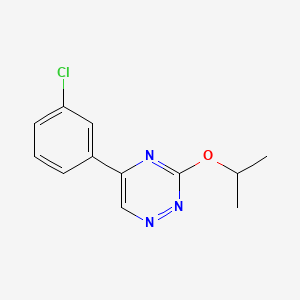
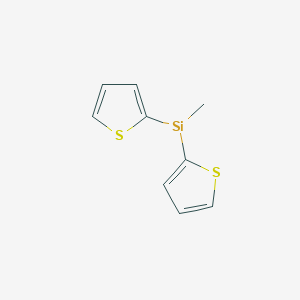
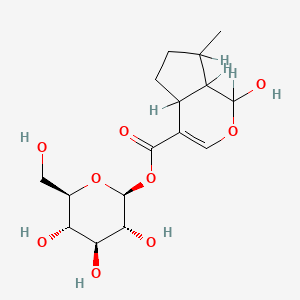
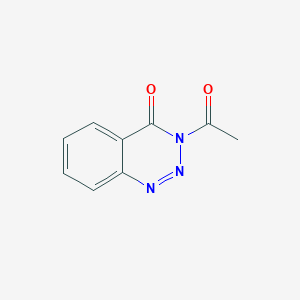
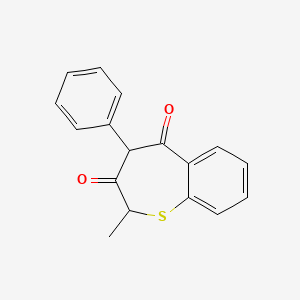
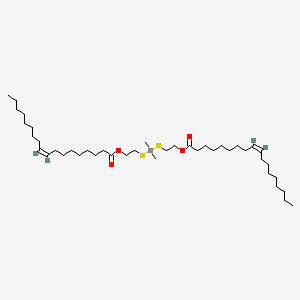
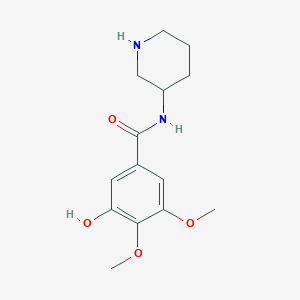
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)
